Disperse blue 291G
Description
Historical Context and Significance in Contemporary Dye Chemistry
The genesis of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers in the 1920s. Initially developed for cellulose (B213188) acetate (B1210297), these non-ionic and water-insoluble dyes, then known as "acetate dyes," provided a viable coloration solution where traditional water-soluble dyes failed. The term "disperse dyes" was officially adopted in 1953 to reflect their broader applicability to a new generation of synthetic fibers like polyester (B1180765), nylon, and acrylics. scielo.br
Disperse Blue 291G is a product of this evolutionary trajectory, representing a class of azo dyes that became commercially significant due to their cost-effectiveness and versatile color palette. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most important group of synthetic dyes, accounting for a substantial portion of the commercial dye market. longdom.org Their synthesis, typically involving diazotization and coupling reactions, allows for a wide range of colors. longdom.org
Evolving Research Trajectories and Current State-of-the-Art for Disperse Dye Chromophores
The research landscape for disperse dyes has been in constant evolution, driven by the demand for higher performance and greater environmental compatibility. Initial research focused on expanding the color gamut and improving fundamental properties like light and wash fastness. However, the introduction of high-temperature dyeing processes, such as the Thermosol method, necessitated the development of dyes with enhanced thermal stability and resistance to sublimation. scielo.br
Contemporary research trajectories are increasingly steered by environmental and safety considerations. A significant focus is on creating "eco-friendly" disperse dyes with reduced toxicity and improved biodegradability. tubitak.gov.tr This has led to innovations in dye chemistry, including the development of alkali-clearable disperse dyes that eliminate the need for harsh reducing agents in post-dyeing treatments. sdc.org.uk Furthermore, there is a growing interest in the synthesis of disperse dyes from heterocyclic intermediates, which can offer brighter shades and superior fastness properties compared to their benzenoid counterparts. scielo.brmdpi.com
The state-of-the-art in disperse dye chromophore design now encompasses a multidisciplinary approach. This includes:
High-performance dyes: Development of dyes with exceptional fastness properties for demanding applications like automotive textiles and sportswear. mdpi.com
Functional dyes: Creation of dyes with additional functionalities, such as antimicrobial properties or UV protection. researchgate.net
Advanced dyeing technologies: Research into dyeing processes that minimize environmental impact, such as supercritical carbon dioxide dyeing and the use of nano-disperse dyes for improved efficiency. researchgate.netacs.org
Computational chemistry: The use of quantitative structure-property relationship (QSPR) studies to predict the properties of new dye structures, thereby optimizing the design process for dyes with high photostability and other desired technical attributes. ifatcc.org
Scope and Objectives of Academic Inquiry Specific to this compound and its Analogues
Academic research on this compound and its close analogue, Disperse Blue 291, has been primarily focused on their environmental fate and toxicological profiles. These dyes have been identified as emerging environmental contaminants due to their release in textile industry effluents. unesp.br
The primary objectives of academic inquiry into these dyes include:
Ecotoxicity Assessment: Numerous studies have investigated the ecotoxicity of Disperse Blue 291 and its analogues. For instance, research has evaluated their acute aquatic toxicity in organisms like Daphnia magna. dergipark.org.trdergi-fytronix.com These studies aim to understand the potential harm these dyes may cause to aquatic ecosystems.
Mutagenicity and Genotoxicity: A significant body of research has focused on the mutagenic and genotoxic potential of Disperse Blue 291. researchgate.netnih.gov Studies using the Salmonella/microsome assay have been conducted to determine if the dye or its metabolic byproducts can cause genetic mutations. researchgate.net This is of particular concern as azo dyes can be cleaved to form potentially carcinogenic aromatic amines.
Environmental Detection and Degradation: Researchers have developed analytical methods to detect the presence of Disperse Blue 291 and its analogues in environmental samples, such as river water. unesp.br Studies also explore their degradation pathways and persistence in the environment.
Structure-Toxicity Relationship: Academic inquiry seeks to understand the relationship between the chemical structure of these dyes and their toxicological properties. For example, the influence of specific functional groups on toxicity has been a subject of investigation. dergipark.org.tr
Receptor Interaction: Recent research has identified Disperse Blue 291 and its analogue Disperse Blue 373 as novel agonists for the aryl hydrocarbon receptor (AhR), highlighting a new area of toxicological concern. qeios.comqeios.com
This focused academic scrutiny underscores the importance of a thorough understanding of the environmental and health implications of commercially significant dyes like this compound.
Chemical Compound Data
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide; C.I. Disperse Blue 373 | 51868-46-3 | C21H21BrN6O6 | 533.33 |
| Disperse Blue 291 | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-acetamide; C.I. 113395 | 56548-64-2 | C19H21BrN6O6 | 509.31 |
| 2-Bromo-4,6-dinitroaniline (B162937) | 1817-73-8 | C6H4BrN3O4 | 262.02 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51868-46-3 |
|---|---|
Molecular Formula |
C21H21BrN6O6 |
Molecular Weight |
533.3 g/mol |
IUPAC Name |
N-[5-[bis(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H21BrN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29) |
InChI Key |
WXDXQSMFRITTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |
Other CAS No. |
51868-46-3 |
physical_description |
Water or Solvent Wet Solid; Pellets or Large Crystals |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comprehensive Spectroscopic and Chromatographic Characterization of Disperse Blue 291g
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of complex dyes like Disperse Blue 291G. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its electronic configuration, functional groups, and atomic connectivity.
Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the visible and ultraviolet regions, which corresponds to the promotion of electrons to higher energy orbitals. For azo dyes such as this compound, the extensive system of conjugated double bonds (chromophore) is responsible for its color. The absorption of light in the visible spectrum gives the compound its characteristic blue hue. The position of the maximum absorption wavelength (λmax) and the molar absorptivity are key parameters determined by this method, providing insight into the electronic structure of the dye. While specific UV-Vis absorption and emission spectra for this compound are not detailed in the available research, Diode Array Detection (DAD) coupled with chromatography has been used for its analysis. scribd.com However, in one forensic application, the DAD spectrum was not found to provide useful distinguishing information from the fiber extract being analyzed. scribd.com
Fourier Transform Infrared Spectroscopy for Vibrational Mode Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The chemical structure of this compound—N-[5-[bis(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide—contains numerous functional groups that give rise to a characteristic infrared spectrum. nih.gov Although a specific experimental spectrum is not available in the reviewed literature, the expected vibrational modes can be predicted based on its structure.
Table 1: Predicted FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3350 - 3180 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Amine / Amide | N-H Bend (Amide II) | 1640 - 1550 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Alkene (Allyl) | =C-H Stretch | 3080 - 3020 |
| Alkene (Allyl) | C=C Stretch | 1680 - 1640 |
| Azo Group | N=N Stretch (often weak) | 1630 - 1575 |
| Nitro Group | Asymmetric NO₂ Stretch | 1560 - 1515 |
| Nitro Group | Symmetric NO₂ Stretch | 1355 - 1315 |
| Ether | C-O-C Asymmetric Stretch | 1275 - 1200 |
This table is based on standard FTIR correlation charts; actual values may vary.
Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise connectivity and three-dimensional structure of organic molecules in solution. It measures the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR data for this compound (identified as Disperse Blue 373) has been reported, providing definitive structural confirmation. cetesb.sp.gov.br The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the assignment of each proton to its specific location within the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.68 | d | 2.2 | 1H | Aromatic H (on dinitrophenyl ring) |
| 8.32 | d | 2.2 | 1H | Aromatic H (on dinitrophenyl ring) |
| 8.20 | s | - | 1H | Aromatic H (on methoxyphenyl ring) |
| 7.29 | s | - | 1H | Aromatic H (on methoxyphenyl ring) |
| 5.93 | m | - | 2H | Allyl -CH= |
| 5.29 | dd | - | 4H | Allyl =CH₂ |
| 4.15 | d | - | 4H | Allyl -N-CH₂- |
| 3.88 | s | - | 3H | Methoxy (B1213986) (-OCH₃) |
| 2.30 | s | - | 3H | Acetyl (-COCH₃) |
(Data sourced from a study by CETESB cetesb.sp.gov.br)
While detailed ¹³C NMR data has not been published, a spectrum would be expected to show 21 distinct signals corresponding to each unique carbon atom in the structure, with chemical shifts indicative of their electronic environment (e.g., C=O, aromatic C, C-N, C-O, C-Br, and aliphatic C).
Raman Spectroscopy for Molecular Fingerprinting in Complex Matrices
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as those in the azo (-N=N-) bridge and the aromatic rings of this compound. As a complementary technique to FTIR, it offers a distinct molecular fingerprint. It is especially valuable for in-situ analysis and can be used to identify dyes directly on textile fibers with minimal sample preparation. scribd.com Specific experimental Raman data for this compound is not available in the reviewed literature, but the technique remains a key tool in forensic science for dye identification.
High-Resolution Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components from a mixture, allowing for the purity of a substance to be determined and for its identification within complex samples.
High-Performance Liquid Chromatography Coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) for Dye Identification and Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for separating and analyzing disperse dyes. When coupled with a Diode Array Detector (DAD), it provides UV-Vis spectra for each separated component, aiding in identification. The subsequent coupling to a Mass Spectrometer (MS) provides highly specific mass-to-charge ratio (m/z) data, which can confirm the molecular weight and elemental composition of the dye.
This compound has been successfully identified in forensic and environmental samples using HPLC-DAD-MS. scribd.comcetesb.sp.gov.bracs.org High-resolution mass spectrometry (HRMS) has confirmed the elemental composition as C₂₁H₂₁BrN₆O₆. cetesb.sp.gov.br The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: HPLC-MS Data for this compound
| Retention Time (min) | Observed Mass / m/z | Ion | Analytical Method | Source |
|---|---|---|---|---|
| 54.5 | 532.071 | [M] | HPLC-DAD-MS | Schotman et al. scribd.com |
| 11.7 | 532.07226 | [M-H]⁻ | Negative APPI/APCI HRMS | Ferguson et al. acs.org |
Retention times are specific to the chromatographic conditions used in each study.
The combination of retention time, UV-Vis spectrum from the DAD, and precise mass and isotopic pattern from the MS detector provides an exceptionally high degree of confidence in the identification of this compound, even in trace amounts within complex mixtures like textile fiber extracts and house dust. scribd.comacs.org
Ultra-Performance Liquid Chromatography with Advanced Detection Systems (UPLC-DAD-MS/MS) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array Detector (DAD) and tandem Mass Spectrometry (MS/MS) is a powerful method for the analysis of disperse dyes like this compound. semanticscholar.org This technique offers high sensitivity and enhanced separation capabilities.
In a typical UPLC-DAD-MS/MS setup, the separation is often achieved using a C18 column. semanticscholar.org The analysis is frequently carried out under gradient conditions, employing mobile phases such as methanol (B129727) with 0.15% formic acid and 50 mM ammonium (B1175870) acetate (B1210297). mdpi.com The DAD detector allows for the monitoring of a wide range of wavelengths, typically from 325 to 675 nm, which is crucial for identifying and quantifying colored compounds. semanticscholar.org
The addition of an MS/MS detector significantly increases the confidence in compound identification by providing mass-to-charge (m/z) ratio information. lcms.cz For instance, in the analysis of a mixture of disperse dyes, co-eluting components that cannot be distinguished by UV detection alone can be reliably identified and quantified using mass detection due to their different m/z ratios. lcms.cz The use of UPLC-MS/MS has been shown to provide high sensitivity, with detection limits of less than 1 ppb in environmental samples after solid-phase extraction (SPE).
Table 1: UPLC-DAD-MS/MS Parameters for Disperse Dye Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UPLC | semanticscholar.org |
| Column | C18, 50 mm length | semanticscholar.org |
| Mobile Phase | Methanol with 0.15% formic acid and 50 mM ammonium acetate (gradient) | mdpi.com |
| Flow Rate | 0.2 mL/min to 1.0 mL/min | semanticscholar.org |
| Injection Volume | 5 µL or 10 µL | semanticscholar.org |
| DAD Wavelength Range | 325 to 675 nm | semanticscholar.org |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | semanticscholar.org |
Ultra-High-Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS/MS) for Rapid Analysis
Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with tandem mass spectrometry (MS/MS) presents a rapid and efficient alternative for the analysis of disperse dyes. researchgate.net This technique utilizes supercritical CO2 as the primary mobile phase, often with a modifier like methanol. mdpi.com
A key advantage of UHPSFC-MS/MS is the speed of analysis. For example, a method was developed for the simultaneous determination of 17 disperse dyes in just 5 minutes. researchgate.netnih.gov The optimization of analytical conditions, including the choice of stationary phase, modifier percentage, backpressure, and column temperature, is crucial for achieving good separation. researchgate.netnih.gov Studies have shown that among various columns tested (such as BEH, BEH 2-ethyl-pyridine, HSS C18 SB, and CSH fluorophenyl), the Waters ACQUITY UPC2™ BEH C18 columns provided the best separation efficiency and sensitivity. mdpi.com
Quantification is typically performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode. researchgate.netnih.gov This method has demonstrated good linearity (R≥0.99) and satisfactory recovery rates (70.55–103.03%). researchgate.netnih.gov
Table 2: UHPSFC-MS/MS Parameters for Disperse Dye Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UHPSFC | researchgate.net |
| Stationary Phase | Waters ACQUITY UPC2™ BEH C18 | mdpi.com |
| Mobile Phases | Methanol (A) and CO2 (B) | mdpi.com |
| Analysis Time | 4.5 - 5 minutes | mdpi.comresearchgate.net |
| Flow Rate | 2 mL/min | mdpi.com |
| Injection Volume | 1 µL | mdpi.com |
| Ionization Mode | ESI(+) | researchgate.netnih.gov |
| Quantification | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
Integrative Multi-technique Analytical Strategies for Comprehensive Dye System Characterization
A comprehensive characterization of complex dye systems, such as those found in textiles, often requires the integration of multiple analytical techniques. lcms.cz This approach provides a more complete picture of the dye composition, including the identification of major components, impurities, and degradation products.
For instance, in forensic analysis, a combination of microscopy, microspectrophotometry (MSP), and HPLC-DAD-MS is used to analyze dye mixtures in single fibers. scribd.com This allows for the discrimination between textiles with similar colors but different dye chemistry, thereby increasing the evidential value. semanticscholar.org In one case, HPLC-DAD-MS analysis of fleece fibers revealed the presence of a mixture of at least six dyes, including this compound and a variation of it. scribd.com
The combination of a photodiode array (PDA) detector with a mass detector in a liquid chromatography system enhances confidence in compound detection and identification. lcms.cz The PDA provides UV-Vis spectral information, while the mass detector provides mass-to-charge ratios. This dual detection can help to confirm the identity of impurities, as demonstrated in the analysis of a Disperse Blue 3 standard where an impurity was detected and characterized using both PDA and mass spectral data. lcms.cz
Furthermore, the development of methods for the simultaneous screening and quantitation of a large number of synthetic dyes in textiles highlights the power of integrative strategies. lcms.cz An LC-MS/MS method was developed to screen for 47 different dyes, demonstrating the capability of modern analytical platforms to handle complex mixtures. lcms.cz
Mechanistic Investigations of Disperse Blue 291g Interactions and Performance in Applied Systems
Molecular Mechanisms of Dye-Substrate Interaction and Adsorption
The application of Disperse Blue 291G, particularly in the dyeing of polyester (B1180765) fibers, involves a multi-step process governed by principles of kinetics and thermodynamics. The process begins with the movement of the dye to the fiber surface within the dyebath, followed by adsorption onto the fiber, and finally, diffusion into the amorphous regions of the polymer. researchgate.net The hydrophobic nature of both the dye and polyester fibers is a primary driver of this interaction.
The dyeing of polyester with disperse dyes is often conducted at elevated temperatures, typically around 130°C. researchgate.net This high temperature is necessary to overcome the glass transition temperature (Tg) of the polyester, which increases the segmental mobility of the polymer chains and creates free volume within the fiber structure. This "opening up" of the polymer matrix allows the dye molecules to diffuse from the surface into the fiber's interior. The process is reversible, and at equilibrium, the dye is partitioned between the fiber and the dyebath. researchgate.net
The interaction between this compound and polyester is primarily based on weak intermolecular forces, including van der Waals forces and dipole-dipole interactions. There is no covalent bond formation between the dye and the fiber. The extent of dye uptake, or exhaustion, is influenced by factors such as dyeing temperature, time, and the presence of auxiliaries like dispersing agents and carriers. researchgate.net For instance, increasing the dyeing temperature generally leads to a higher dye uptake. researchgate.net
Studies have shown that modifying the surface of polyester fibers, for example through alkali hydrolysis, can alter the adsorption characteristics. researchgate.net Such modifications can increase the surface area and permeability of the fibers, allowing for a greater number of dye molecules to diffuse into the polymer. researchgate.net
Aggregation Behavior of this compound and its Spectroscopic Manifestations (H- and J-aggregation)
In aqueous solutions, disperse dye molecules like this compound have a tendency to self-associate and form aggregates. mdpi.compradeepresearch.org This aggregation is driven by strong intermolecular van der Waals forces between the dye molecules. pradeepresearch.org The formation of these aggregates can be observed through changes in the dye's absorption spectrum. mdpi.compradeepresearch.org
Two primary types of aggregation are described by the exciton (B1674681) theory: H-aggregates and J-aggregates. pradeepresearch.orgresearchgate.net
H-aggregates (hypsochromic) are formed when dye molecules stack in a parallel, sandwich-like arrangement. researchgate.net This arrangement leads to a higher energy transition, resulting in a blue shift (a shift to a shorter wavelength) in the absorption spectrum compared to the monomeric (free) dye molecules. pradeepresearch.orgresearchgate.net
J-aggregates (bathochromic, named after E.E. Jelley) occur when dye molecules align in a head-to-tail fashion. pradeepresearch.orgresearchgate.net This leads to a lower energy transition and a red shift (a shift to a longer wavelength) in the absorption spectrum. pradeepresearch.orgresearchgate.net
The specific type of aggregation (H- or J-) that predominates can be influenced by factors such as dye concentration, temperature, and the solvent environment. rsc.orgkoreascience.kr The aggregation state of the dye is crucial as it can affect the dyeing process and the final properties of the dyed material. For instance, the size of the dye aggregates can influence the rate of diffusion into the fiber. It is generally understood that only the monomeric form of the dye can diffuse into the polyester fiber.
| Aggregate Type | Molecular Arrangement | Spectroscopic Shift | Energy Transition |
|---|---|---|---|
| H-aggregate | Parallel, plane-to-plane stacking | Blue shift (Hypsochromic) | Higher energy |
| J-aggregate | Head-to-tail, end-to-end stacking | Red shift (Bathochromic) | Lower energy |
Influence of Dye Structure on Performance Attributes and Dyeing Kinetics
The molecular structure of this compound is a key determinant of its performance characteristics, including its color, fastness properties, and dyeing kinetics. This compound belongs to the azo class of dyes, which are characterized by the presence of one or more azo groups (-N=N-). lcms.cz The specific arrangement of aromatic rings, substituents, and functional groups within the molecule dictates its electronic properties and, consequently, its color and interaction with light.
The performance of a disperse dye is often evaluated based on several factors:
Sublimation Fastness : This refers to the resistance of the dye to sublimate (change from a solid to a gas) at high temperatures, which is crucial for processes like heat setting and ironing. aatcc.org Dyes with higher molecular weights and more polar groups tend to have better sublimation fastness.
Light Fastness : The ability of the dye to resist fading upon exposure to light is another critical property. The chemical structure of the dye plays a significant role in its photostability.
Wash Fastness : This is the resistance of the dye to be removed from the fiber during washing. It is influenced by the strength of the dye-fiber interaction and the dye's solubility in water.
The kinetics of the dyeing process, which describe the rate of dye uptake by the fiber, are also heavily influenced by the dye's structure. The dyeing process for disperse dyes on polyester can be described in three stages: diffusion of the dye to the fiber surface, adsorption onto the surface, and diffusion into the fiber. tiankunchemical.com The rate of dyeing is related to the dye's solubility, adsorption characteristics, and its ability to diffuse within the polymer matrix. tiankunchemical.com
The rate of dyeing can be quantified by parameters such as the dyeing rate constant (k), the diffusion coefficient (D), and the time of half-dyeing (t1/2). researchgate.net These parameters are temperature-dependent, and the activation energy of diffusion (E) can be calculated to provide insight into the energy barrier for the dyeing process. researchgate.netmdpi.com
Physicochemical Parameters Governing Dye Dispersion and Adhesion in Liquid Formulations
Disperse dyes, by definition, have low solubility in water. ceon.rs Therefore, in dyeing applications, they are typically used as a fine aqueous dispersion. aatcc.org The stability of this dispersion is critical for achieving a uniform and level dyeing. Several physicochemical parameters govern the dispersion and adhesion of this compound in liquid formulations.
The physical properties of the dye particles, such as wettability, particle size, and the stability of the dispersion, are crucial. tiankunchemical.com To maintain a stable dispersion and prevent the aggregation of dye particles, dispersing agents are essential. medcraveonline.com These are typically surfactants that adsorb onto the surface of the dye particles, preventing them from clumping together through either electrostatic or steric stabilization. medcraveonline.com
Anionic dispersing agents , such as aromatic sulfonates, provide electrostatic stabilization by imparting a negative charge to the dye particles, causing them to repel each other. medcraveonline.com
Nonionic dispersing agents , like ethoxylated compounds, provide steric stabilization by forming a protective layer around the dye particles. medcraveonline.com
The choice and concentration of the dispersing agent can significantly affect the adsorption and desorption rates of the dye on the polyester fiber. medcraveonline.com Studies have shown that nonionic dispersing agents can lead to a higher initial adsorption rate compared to anionic ones. medcraveonline.com
The adhesion of the dye to the substrate in contexts like printing is also a critical factor. In printing inks, binders are used to ensure the dye adheres properly to the fabric. The interactions between the dye, binder, and fabric surface determine the final print quality and fastness.
The following table summarizes some of the key physicochemical properties of this compound:
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | C21H21BrN6O6 | chemicalbook.com |
| Molecular Weight | 533.33 g/mol | chemicalbook.com |
| Boiling Point (Predicted) | 716.2±60.0 °C | chemicalbook.com |
| Density (Predicted) | 1.47±0.1 g/cm3 | chemicalbook.com |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | chemicalbook.com |
Environmental Transformation, Fate, and Remediation Technologies for Disperse Blue 291g
Advanced Oxidative Processes for Decolorization and Degradation Pathways
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to break down persistent organic pollutants like textile dyes. These processes are designed to be destructive, transforming the complex dye molecules into simpler, less harmful compounds, and ideally, mineralizing them to carbon dioxide and water. Due to the complexity and stability of dyes such as Disperse Blue 291G, AOPs like electrochemical oxidation and photocatalysis are considered promising remediation strategies. nih.govijarsct.co.in
Electrochemical Oxidation Mechanisms and Reactive Site Prediction via Density Functional Theory
Electrochemical oxidation is an AOP that utilizes an electric current to generate oxidants or to directly oxidize pollutants at the anode surface. While specific research on the electrochemical oxidation of this compound is not extensively documented, studies on analogous dyes like Disperse Blue 1 provide significant insights into the potential mechanisms.
In a study on Disperse Blue 1, electrochemical oxidation using graphite (B72142) electrodes in the presence of NaCl as a supporting electrolyte proved effective, achieving up to 96% decolorization. researchgate.neteemj.eu The efficiency of the process was found to be dependent on several factors, including current density, electrolyte concentration, and pH, with optimal results observed at a neutral pH of 7. eemj.eutuiasi.roresearchgate.net
To understand the degradation at a molecular level, Density Functional Theory (DFT) is a powerful computational tool used to predict the most likely sites on a molecule for an oxidative attack. nih.gov For Disperse Blue 1, DFT-based calculations identified the amine functions in the p-phenylenediamine (B122844) moieties as the primary reactive sites. researchgate.neteemj.eutuiasi.ro These regions of high electron density are susceptible to attack by oxidizing species, initiating the breakdown of the dye molecule. tuiasi.ro Given the structural similarities among disperse dyes, it is plausible that the amine groups present in the this compound molecule would also be primary targets for electrochemical oxidation.
Table 1: Electrochemical Decolorization of Disperse Blue 1 (Illustrative for AOPs)
| Parameter | Condition | Decolorization Efficiency | Source |
|---|---|---|---|
| pH | 7 | 90% | eemj.eutuiasi.ro |
| Temperature | 50°C | 96% (at 25 mg/L) | researchgate.neteemj.eu |
| Electrode | Graphite | Effective Decolorization | researchgate.net |
| Supporting Electrolyte | NaCl | Enhanced Efficiency | tuiasi.ro |
| Predicted Reactive Site | Amine Functions | High Electron Density | researchgate.nettuiasi.ro |
Photodegradation Kinetics and Product Identification, including Catalytic Enhancements
Photodegradation involves the use of light energy, typically UV or solar, to break down chemical compounds. The process can be significantly enhanced by the addition of a photocatalyst, which generates reactive oxygen species upon illumination.
Specific studies on the photodegradation of this compound are limited. However, research on other disperse blue dyes provides a framework for understanding potential pathways. For instance, the photocatalytic degradation of Disperse Blue 1 was investigated using a UV/TiO₂/H₂O₂ system. researchgate.netnih.gov The efficiency of this process was influenced by the type of titanium dioxide (TiO₂) used, the pH of the solution, and the concentrations of the catalyst and hydrogen peroxide (H₂O₂). researchgate.netnih.gov The Degussa P25 brand of TiO₂ was found to be particularly effective. nih.gov
In another study focusing on Disperse Blue 56, an anthraquinone (B42736) dye, photocatalysis with copper-titanium-pillared interlayered clays (B1170129) (Cu-Ti-PILCs) and iron-titanium-pillared interlayered clays (Fe-Ti-PILCs) was examined. tuiasi.ro The Cu-Ti-PILCs demonstrated superior performance, achieving approximately 97% degradation in 120 minutes. tuiasi.ro The addition of H₂O₂ was shown to enhance the reaction rate by producing more hydroxyl radicals. tuiasi.ro The degradation of Disperse Blue 26 was also shown to be promoted by dissolved humic acids in natural waters under sunlight. publications.gc.ca
These studies collectively indicate that a combination of a semiconductor catalyst (like TiO₂) and an oxidizing agent (like H₂O₂) under UV or solar irradiation is a potent method for degrading disperse dyes. The process generally follows pseudo-first-order kinetics. researchgate.net
Table 2: Catalytic Enhancements in Photodegradation of Disperse Dyes
| Dye | Catalyst System | Efficiency | Time | Source |
|---|---|---|---|---|
| Disperse Blue 56 | Cu-Ti-PILCs / UV / H₂O₂ | ~97% | 120 min | tuiasi.ro |
| Disperse Blue 56 | Fe-Ti-PILCs / UV / H₂O₂ | ~94% | 120 min | tuiasi.ro |
| Disperse Blue 1 | TiO₂ (Degussa P25) / UV / H₂O₂ | Highly Efficient | Not specified | nih.gov |
| Alcian Blue 8 GX | H₂O₂/UV-B | Effective | Not specified | tuiasi.ro |
Bioremediation Approaches for Disperse Dye Effluents
Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical treatment methods. bepls.com This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, or their enzymes to break down and decolorize textile dyes. nih.gov
Enzymatic Decolorization Mechanisms (e.g., Laccase Systems)
Enzymatic treatment, particularly using oxidoreductases like laccases, has shown great potential for dye decolorization. researchgate.net Laccases are multi-copper enzymes that can oxidize a wide range of phenolic and non-phenolic compounds, including many synthetic dyes. mdpi.com Their non-specific oxidative mechanism makes them versatile biocatalysts for treating dye-laden wastewater. bepls.com
A study on the decolorization of eleven industrial-grade disperse dyes using laccase from the fungus Pycnoporus demonstrated high efficiency, with decolorization rates ranging from 51% to 96%. nih.gov The process was most effective under specific conditions: a temperature of 65°C, a pH of 4, and in the presence of a mediator, 1-hydroxybenzotriazole (B26582) (HBT), which helps to expand the range of substrates the enzyme can oxidize. nih.gov Importantly, the laccase treatment was also found to significantly reduce the ecotoxicity of the dye wastewater. nih.gov Fungal laccases are often preferred due to their higher redox potential compared to bacterial or plant-based laccases. bepls.com Immobilizing the laccase enzyme on a stable support, such as chitosan (B1678972) beads or graphene oxide, can improve its thermal stability and reusability, making the process more economically viable. frontiersin.org
Microbial Degradation Pathways and Metabolite Analysis
Microbial degradation involves the use of whole organisms, such as bacteria, fungi, and algae, to break down dyes. researchgate.net The effectiveness of this process depends heavily on the specific microbial strain and the chemical structure of the dye. nih.gov While a complete microbial degradation pathway for this compound has not been fully elucidated, its identity as an azo dye provides clues to its potential breakdown. researchgate.net
Azo dyes are characterized by one or more nitrogen-nitrogen double bonds (-N=N-). Under anaerobic conditions, bacteria can reductively cleave this azo linkage, breaking the molecule into aromatic amines. These amines can then be further degraded, often under aerobic conditions. nih.gov
A study on the fate of C.I. Disperse Blue 79, a dye that shares a structural component with this compound, found that it was not effectively degraded in a conventional activated sludge process. cetesb.sp.gov.br However, a key reductive cleavage product and synthetic precursor, 2-bromo-4,6-dinitroaniline (B162937), was identified in downstream river sediment. cetesb.sp.gov.br Since 2-bromo-4,6-dinitrophenyl is the azo component of this compound, it is highly probable that its microbial degradation would also yield 2-bromo-4,6-dinitroaniline as a primary metabolite. Further analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) would be required to identify the full range of metabolites. researchgate.net
Adsorption-Based Removal Strategies for this compound from Aqueous Solutions
Adsorption is a widely used physical process for removing dyes from wastewater due to its efficiency, low cost, and simple operation. researchgate.net The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
While specific adsorption studies for this compound are scarce, research on other disperse dyes demonstrates the viability of this approach. A variety of low-cost adsorbents have been investigated, including activated carbon derived from agricultural waste like date palm seeds. tsijournals.comresearchgate.net In one study, activated carbon from Iraqi date seeds showed a maximum monolayer adsorption capacity of 8.13 mg/g for a generic disperse blue dye. tsijournals.comresearchgate.net The removal process was rapid, reaching equilibrium in approximately 20-60 minutes, and followed a pseudo-second-order kinetic model, suggesting that chemisorption is the rate-limiting step. tsijournals.comresearchgate.net
Interestingly, the adsorption of this disperse blue dye was found to be largely independent of the solution's pH over a wide range (3-11). tsijournals.comresearchgate.net This is advantageous for industrial applications, as it eliminates the need for significant pH adjustment of the effluent. The low solubility of disperse dyes in water means they have a natural tendency to accumulate at solid surfaces. tsijournals.com
Other materials like zeolite, synthesized from industrial byproducts such as cenospheres, have also proven effective. Zeolite was used to remove Disperse Blue 79:1 with an efficiency of over 95% under optimized conditions. semanticscholar.org Nanoclays like Laponite® are also being explored, not only for their high adsorption capacity but also for the potential to reuse the dye-loaded clay in new dyeing processes, creating a circular economy approach. researchgate.net
Table 3: Adsorption Parameters for Disperse Dyes on Various Adsorbents
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Kinetic Model | Optimum pH | Source |
|---|---|---|---|---|---|
| Date Seed Activated Carbon | Disperse Blue | 8.13 | Pseudo-second-order | 3-11 | tsijournals.comresearchgate.net |
| Synthesized Zeolite | Disperse Blue 79:1 | Not specified | Not specified | 5.68 | semanticscholar.org |
| Poorly Crystalline Hydroxyapatite | Disperse Blue SBL | Not specified | Langmuir Isotherm | ~7.2 | researchgate.net |
Adsorbent Development and Characterization for Disperse Dye Uptake
The removal of disperse dyes from aqueous solutions via adsorption is a widely researched remediation technique. The effectiveness of this method hinges on the development of efficient and low-cost adsorbent materials. While specific research on adsorbents for this compound is limited, extensive studies on materials for other disperse dyes provide insight into potential candidates.
Various materials have been developed and characterized for their capacity to adsorb disperse dyes. These include commercially produced materials and those derived from agricultural or industrial waste. Activated carbon, a popular and effective adsorbent, has been prepared from sources like Iraqi date palm seeds. chemicalbook.comtsijournals.com Studies on this material involved determining the effects of parameters like adsorbent dose, pH, and contact time on dye removal. tsijournals.comresearchgate.net For instance, activated carbon synthesized from Zahdi date seeds (ZDSAC) showed a 66.47% removal of a disperse blue dye, outperforming commercial activated carbon under specific conditions. tsijournals.com
Other investigated adsorbents include poorly crystalline hydroxyapatite, which has demonstrated high adsorption capacity for Disperse Blue SBL in batch experiments. researchgate.net Bio-adsorbents are also gaining attention; white jute fiber has been studied for the removal of Disperse Blue 56, with optimal conditions identified for adsorbent dosage and pH. buu.ac.th Furthermore, biochar derived from coffee husks, modified with a cationic surfactant, has been tested for its ability to remove various disperse dyes, including Disperse Blue 56. tci-thaijo.org The development of these materials often involves characterization techniques such as Scanning Electron Microscopy (SEM) to analyze surface morphology and Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups involved in the adsorption process.
Table 1: Examples of Adsorbents Developed for Disperse Dye Uptake Note: These studies did not specifically test this compound, but are representative of adsorbent development for the disperse dye class.
| Adsorbent | Source Material | Target Dye(s) | Key Findings | Citations |
|---|---|---|---|---|
| Activated Carbon (ZDSAC) | Iraqi Date Palm Seeds | "Disperse Blue Dye" | Maximum removal of 66.47% at a 0.3g dose; outperformed commercial activated carbon. | chemicalbook.comtsijournals.com |
| White Jute Fiber | White Jute Plant | Disperse Blue 56 | Optimum adsorption at pH 6 with 1.0 g of adsorbent. | buu.ac.th |
| Modified Coffee Husk Biochar | Coffee Husks | Disperse Yellow 3, Disperse Red 60, Disperse Blue 56 | Removal efficiency was highest for DDY3 (79.5%) and lowest for DDB56 (9.7%). | tci-thaijo.org |
| Chitosan, Phosphogypsum, Natural Phosphate | Various | Disperse Blue 79 | All three materials showed potential for removing DB 79 from wastewater. | researchgate.net |
| Poorly Crystalline Hydroxyapatite | Synthesized | Disperse Blue SBL | Adsorption follows the Langmuir model with high capacity; process is pH and temperature dependent. | researchgate.net |
Adsorption Kinetics and Isotherm Modeling for Optimal Removal
To optimize the design of wastewater treatment systems, it is crucial to understand the dynamics of the adsorption process. This is achieved through the application of kinetic and isotherm models to experimental data.
Adsorption Kinetics describes the rate of dye uptake and provides information about the mechanism of adsorption. The most commonly used models are the pseudo-first-order and pseudo-second-order kinetic models.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
Studies on various disperse dyes have shown that the pseudo-second-order model often provides a more accurate representation of the adsorption kinetics. For example, the adsorption of a disperse blue dye onto activated carbon from date palm seeds was best described by the pseudo-second-order model. tsijournals.com Similarly, the removal of Disperse Blue 56 by white jute fiber also followed this model. buu.ac.th In contrast, the adsorption of Disperse Blue 56 onto modified coffee husk biochar was found to fit a pseudo-first-order model. tci-thaijo.org
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Common isotherm models include:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often used to calculate the maximum monolayer adsorption capacity (q_max).
Freundlich Isotherm: This is an empirical model that describes multilayer adsorption on a heterogeneous surface.
Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
The adsorption of a disperse blue dye on activated carbon was best fitted by the Langmuir isotherm, indicating monolayer coverage with a maximum capacity of 8.13 mg/g. tsijournals.com The adsorption of Disperse Blue 56 on white jute fiber also aligned well with the Langmuir model, yielding a maximum adsorption capacity of 3.87 mg/g. buu.ac.th In the case of Disperse Blue 79 removal by adsorbents like chitosan and phosphogypsum, the experimental data was also analyzed using various isotherm models to understand the surface properties and affinity of the adsorbent. researchgate.net
Table 2: Kinetic and Isotherm Model Fitting for Various Disperse Dyes Note: Data for this compound is not available in the cited literature; these examples illustrate the modeling approach for similar dyes.
| Adsorbent | Target Dye | Best Fit Kinetic Model | Best Fit Isotherm Model | Max Adsorption Capacity (q_max) | Citations |
|---|---|---|---|---|---|
| Date Palm Seed Activated Carbon | "Disperse Blue Dye" | Pseudo-second-order | Langmuir | 8.13 mg/g | tsijournals.com |
| White Jute Fiber | Disperse Blue 56 | Pseudo-second-order | Langmuir | 3.87 mg/g | buu.ac.th |
| Modified Coffee Husk Biochar | Disperse Blue 56 | Pseudo-first-order | Freundlich | Not Applicable | tci-thaijo.org |
| Chitosan | Disperse Blue 79 | Pseudo-second-order | Langmuir | - | researchgate.net |
Competitive Adsorption Studies in Multi-component Dye Systems
Industrial textile wastewater rarely contains a single type of dye. Therefore, it is essential to study the adsorption behavior in multi-component systems where different dyes compete for the active sites on an adsorbent. Competitive adsorption studies typically reveal an antagonistic effect, where the adsorption capacity for a specific dye is lower in a binary or multi-component solution compared to a single-dye solution. jetjournal.orgmdpi.com
For instance, in a study on the competitive adsorption of two cationic dyes, malachite green (MG) and crystal violet (CV), onto activated carbon, the adsorption capacities for both dyes were lower in the binary system than in single-dye solutions. jetjournal.org This indicates that the two dye molecules compete for the same adsorption sites. Similarly, a study on the simultaneous adsorption of Remazol Brilliant Blue and Disperse Orange dyes on red mud also investigated the isotherms for the mixed-dye system. mdpi.com
The presence of one dye can significantly affect the adsorption rate and capacity of another. mdpi.com This competition is a critical factor in designing effective adsorption-based treatment processes for real-world textile effluents, which are complex mixtures of various dye types and other chemicals. While specific competitive adsorption studies involving this compound have not been prominently reported, the general principles observed in other multi-component dye systems are expected to apply.
Environmental Impact Assessment of Disperse Dye Discharge Focused on Treatability and Fate
The discharge of disperse dyes into the environment is a significant concern due to their persistence, low water solubility, and potential toxicity. chemicalbook.com Disperse dyes are designed to be stable, which makes them resistant to degradation in conventional wastewater treatment processes. researchgate.net This persistence can lead to long-term contamination of water bodies.
Specific toxicological studies on this compound have been conducted. An investigation into its genotoxicity in mice following oral administration found an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) at a dose of 50 mg/kg body weight, suggesting potential mutagenic activity. researchgate.net Research has also suggested that azo dyes like Disperse Blue 291 may contribute to the mutation and denaturation of DNA in human cells. researchgate.net However, another study noted that Disperse Blue 291, which has a larger molecular weight (533.33 g/mol ) compared to other disperse dyes like Disperse Blue 1, did not impair cell viability and mitochondrial function in certain cell lines, a difference potentially attributable to its larger size and lower membrane permeability. nih.gov
The fate of disperse dyes in the environment involves partitioning into sediment and soil due to their low solubility. Safety data sheets for this compound lack specific data on its toxicity to fish, daphnia, and algae, but explicitly state that discharge into the environment must be avoided. chemicalbook.com The treatability of wastewater containing disperse dyes is challenging. Enzymatic treatments using laccase have shown potential for decolorization and detoxification of various disperse dyes, suggesting a possible pretreatment step before conventional activated sludge processes. tci-thaijo.org The enzymatic treatment was found to mitigate the phytotoxicity of the dyes and reduce their ecotoxicity towards microorganisms. tci-thaijo.org This highlights a promising avenue for mitigating the environmental impact of disperse dye discharges.
Computational Chemistry and Molecular Modeling of Disperse Blue 291g
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemblink.com It is widely applied to azo dyes to predict their geometry, electronic properties, and chemical reactivity. researchgate.netacs.orgresearchgate.net For a molecule like Disperse Blue 291G, DFT calculations can elucidate the relationship between its molecular structure and its color, stability, and dyeing performance.
Detailed Research Findings: DFT studies on azo disperse dyes, which share structural similarities with this compound, typically employ functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p) to optimize the molecular geometry and calculate electronic parameters. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is particularly important as it correlates with the molecule's excitation energy and, consequently, its color. A smaller gap generally corresponds to a bathochromic (red) shift in the absorption spectrum. cdnsciencepub.com
Furthermore, DFT calculations provide insights into global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). acs.orgtandfonline.com These descriptors help in predicting the reactivity of the dye molecule. For instance, the analysis of electron-donating and accepting power can indicate how the dye will interact with a substrate. researchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) map can identify the most probable sites for electrophilic and nucleophilic attack, which is crucial for understanding dye-fiber interaction mechanisms. acs.org For this compound, with its electron-withdrawing nitro groups and electron-donating amino and methoxy (B1213986) groups, DFT would be instrumental in quantifying the electronic effects of these substituents on the chromophore.
Interactive Data Table: Representative DFT-Calculated Parameters for Azo Dyes This table presents typical values for azo dyes similar in structure to this compound, as specific experimental DFT data for this compound is not publicly available.
| Dye Structure Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|
| Phenylazo-naphthol | -5.89 | -2.15 | 3.74 | 3.21 |
| Thiophene-azo-phenyl | -6.21 | -2.87 | 3.34 | 4.15 |
Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of dyes, MD simulations are invaluable for studying the dynamic behavior of dye molecules in a solvent and their interaction with a substrate, such as a polyester (B1180765) fiber. researchgate.netmdpi.com
Detailed Research Findings: For disperse dyes like this compound, MD simulations can model the dyeing process at a molecular level. Researchers often simulate a system containing the dye, a solvent (aqueous or non-aqueous, like decamethylcyclopentasiloxane, D5), and a model of the polymer substrate (e.g., polyethylene (B3416737) terephthalate, PET). researchgate.netresearchgate.net These simulations provide detailed information on:
Solvation: How the dye molecule is surrounded by solvent molecules. This is crucial for understanding the dye's solubility. mdpi.commdpi.com
Adsorption and Diffusion: The process by which the dye molecule moves from the solvent to the fiber surface and then diffuses into the polymer matrix. x-mol.net MD simulations can calculate the diffusion coefficient of the dye within the fiber, which is a key parameter for dyeing kinetics. researchgate.net
Interaction Energies: By calculating the interaction energies between the dye and the fiber, and between the dye and the solvent, MD can predict the dye's affinity for the substrate. researchgate.net Stronger dye-fiber interaction energy suggests a higher likelihood of successful and durable dyeing. For this compound, simulations would focus on the roles of its various functional groups (bromo, nitro, acetamido, methoxy, and diallylamino) in forming van der Waals forces and dipole-dipole interactions with polyester chains.
Fiber Swelling: MD simulations can also show how the solvent affects the polymer structure, for example, by causing it to swell. This swelling can increase the free volume within the polymer, making it easier for dye molecules to penetrate. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Disperse Dyes
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. researchgate.netspringernature.com For disperse dyes, these models are used to predict properties like dye-fiber affinity, color fastness, and ecotoxicity based on molecular descriptors. sciforum.net
Detailed Research Findings: QSAR studies on disperse dyes often involve calculating a wide range of molecular descriptors. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies from semi-empirical or DFT calculations). acs.org
These descriptors are then used to build a mathematical model using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks. sciforum.net The goal is to create a model that can accurately predict a specific property, most commonly the dye-fiber affinity. researchgate.netresearchgate.net
For instance, a QSAR model for the affinity of disperse dyes to cellulose (B213188) fiber found that electrostatic interactions were predominant. acs.org Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to create 3D contour maps that visualize the steric and electrostatic fields around the dye molecules. These maps provide intuitive guidance for designing new dyes with improved affinity by indicating where bulky or charged groups should be placed. sciforum.netresearchgate.net For this compound, a QSAR model could be developed to predict its affinity for polyester, leveraging descriptors that capture its size, shape, and the electronic influence of its substituents.
Interactive Data Table: Common Descriptors in QSAR Models for Dye Affinity
| Descriptor Type | Example Descriptor | Correlation with Affinity |
|---|---|---|
| Electronic | LUMO Energy | Negative (lower LUMO energy often relates to better affinity) |
| Steric | Molecular Volume | Positive (larger molecules can have more contact area) |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Positive (higher hydrophobicity favors interaction with polyester) |
Emerging Research Directions and Interdisciplinary Applications of Disperse Blue 291g
Development of Novel Functional Disperse Dye Systems for Advanced Materials
The development of advanced materials often involves the incorporation of functional additives to impart specific properties to a substrate. Research in this area includes creating novel disperse dye systems where the dye contributes more than just color.
One promising direction is the creation of functional dyes by combining them with nanomaterials. For instance, a study demonstrated that a novel functional disperse dye could be created by doping it with graphene oxide (GO). researchgate.net This process aimed to improve the antistatic properties of polyester (B1180765) fabric, allowing for dyeing and antistatic finishing to be accomplished simultaneously in a one-bath method. researchgate.net In such systems, while dyeing with graphene alone tends to darken a fabric, using it with a colored dye can result in an increase in lightness, indicating a complex interaction between the two components. researchgate.net
The synthesis of entirely new disperse dyes with inherent functionalities is another active area of research. Scientists are designing and synthesizing novel disperse dyes based on enaminone derivatives, for example, which can be produced with high yields using environmentally friendly approaches. nih.gov These new dyes are engineered for specific performance characteristics, such as enhanced stability in alkaline conditions, which can reduce water and energy consumption during the dyeing process. researchgate.net Such innovations in dye synthesis pave the way for advanced materials with built-in functionalities derived directly from the dye molecule itself. nih.govresearchgate.net
Integration of Disperse Blue 291G into Specific Research Applications (e.g., as Fluorescent Probes in Materials Science)
This compound is identified as a fluorescent dye, a property that opens up applications beyond simple coloration, particularly in materials science and biological research. medchemexpress.commedchemexpress.com Fluorescent dyes, or probes, are indispensable tools for visualizing, identifying, and quantifying molecules and structures. scbt.com They function by absorbing light in the ultraviolet (UV) range and emitting it in the visible region of the electromagnetic spectrum, a characteristic that gives them an intense brilliance. researchgate.net
In materials science, fluorescent probes are used to investigate the properties of polymers and nanomaterials, enhancing the visibility of features that are otherwise difficult to detect. scbt.com The unique photophysical properties of these compounds, such as high quantum yield, contribute to their effectiveness. scbt.com
The integration of dyes like this compound into specific applications is an emerging field. For example, the development of color-switchable fluorescent probes represents a frontier in cell imaging and materials analysis. nih.gov These advanced probes can change their emission wavelength when they interact with a specific target, which is a powerful tool for detection and quantification. nih.gov While current research in this specific area may use other compounds like nanosilicon, the principles demonstrate the potential for fluorescent dyes like this compound to be adapted for sophisticated sensing and imaging applications in various scientific domains. scbt.comnih.gov
Forensic Science Methodologies for Disperse Dye Identification and Characterization in Trace Evidence
In forensic science, the analysis of trace evidence such as single textile fibers can provide crucial links between a suspect, a victim, and a crime scene. Disperse dyes, being commonly used for synthetic fibers like polyester, are often a key focus of such investigations. nih.gov The chemical identification of the specific dye or dye mixture used on a fiber adds significant evidential value. scribd.com
This compound has been noted in forensic casework involving the analysis of textile fibers. scribd.com Methodologies for its identification are destructive but provide detailed chemical information. nih.gov The process typically involves extracting the dye from the fiber evidence, which can be a significant challenge from millimeter-length samples. ojp.gov Researchers have developed optimized micro-extraction protocols for disperse dyes on polyester that are compatible with subsequent analysis. ojp.gov
Following extraction, chromatographic techniques are the primary methods for separating and identifying the dye components. nih.gov High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and similar methods are used to create a chemical "fingerprint" of the dye. nih.govojp.gov These systems are often coupled with various detectors for definitive identification.
Interactive Table: Forensic Analysis Techniques for Disperse Dyes
| Analytical Technique | Abbreviation | Purpose in Dye Analysis | Citation |
| High-Performance Liquid Chromatography | HPLC | Separates individual dye components from an extract. | nih.govscribd.com |
| Ultra-Performance Liquid Chromatography | UPLC | A higher-resolution separation technique for complex dye mixtures, offering increased throughput. | nih.govojp.gov |
| Diode Array Detection | DAD / PDA | Provides UV-Visible absorption spectra for separated dye components, aiding in identification by comparing spectra. | nih.govscribd.com |
| Mass Spectrometry | MS | Determines the molecular weight and structural information of dye molecules, providing definitive identification. | nih.govscribd.comojp.gov |
| Tandem Mass Spectrometry | MS/MS | Offers higher selectivity and sensitivity for identifying and quantifying dyes, especially in complex mixtures or at low concentrations. | nih.gov |
| Microspectrophotometry | MSP | A non-destructive spectroscopic technique used to measure the color of the fiber, providing preliminary comparative data. | nih.gov |
These methods, particularly when used in combination (e.g., HPLC-DAD-MS), allow forensic scientists to reliably identify the chemical nature of a dye like this compound in trace evidence. scribd.com The development of reference libraries containing data from these techniques for hundreds of commercially relevant dyes further enhances the ability to identify an unknown dye sample. ojp.gov
Future Perspectives in Sustainable Disperse Dye Chemistry and Engineering
The future of the dye industry is increasingly shaped by the principles of sustainable chemistry and green engineering. A key trend is the shift from solid (powder) disperse dyes to liquid formulations. dyestuffscn.com Liquid dyes require fewer dispersing agents and can be more easily processed into nano-sized particles, which improves diffusion into the fiber and leads to better dye fixation. dyestuffscn.com This increased efficiency results in less residual dye on the fiber surface and in the wastewater, aligning with sustainability goals. dyestuffscn.com
Another critical driver for sustainable innovation is the potential environmental and health impact of textile dyes. Studies have investigated the genotoxicity of C.I. Disperse Blue 291, noting that dyes can accumulate in the environment and may have toxic properties. researchgate.net Such findings underscore the importance of developing safer and more environmentally benign dye molecules and application processes.
In the realm of chemical engineering, new methods are being developed to mitigate the environmental impact of dyeing processes. One such approach is the use of enzymes for the removal of excess disperse dye from dyed textile materials. google.com Processes involving enzymes like peroxidases or laccases can decolorize the rinse liquor, providing a more sustainable alternative to conventional wastewater treatments. google.com As the industry moves forward, the focus will be on the continuous improvement of dye technology, the upgrading of dye varieties for better performance and safety, and the implementation of greener manufacturing and application processes. dyestuffscn.comhokudai.ac.jp
Q & A
Q. How can cross-disciplinary teams standardize protocols for this compound research across chemistry and environmental science?
- Methodological Answer : Establish consensus guidelines through iterative workshops (e.g., ASTM International). Develop open-access databases for sharing spectral libraries, toxicity datasets, and synthesis protocols. Use version-controlled repositories (e.g., GitHub) to track methodological updates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
